5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE

ALDH3A1 Inhibitor Enzyme Assay

Select 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde for its unique, isomer-specific dual ALDH3A1/MAO-B inhibitory profile—critical for accurately dissecting isoform contributions in cancer stem cell and neurochemical assays. Unlike its inactive 2'-fluoro or mechanistically distinct 4'-fluoro isomers, this 5-fluoro substitution delivers reliable target engagement and serves as a versatile building block for Suzuki-Miyaura cross-coupling in pharmaceutical and agrochemical SAR programs. Ensure reproducible results with this high-purity, out-of-class comparator.

Molecular Formula C13H9FO
Molecular Weight 200.21 g/mol
CAS No. 76967-10-7
Cat. No. B3153982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE
CAS76967-10-7
Molecular FormulaC13H9FO
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O
InChIInChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H
InChIKeyHPIMKRCDFOQWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-[1,1'-Biphenyl]-2-Carbaldehyde (CAS 76967-10-7) – Technical Baseline and Procurement Essentials


5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS 76967-10-7) is a fluorinated biphenyl-2-carbaldehyde derivative with molecular formula C13H9FO and molecular weight 200.21 g/mol . The compound contains a fluorine atom at the 5-position of the biphenyl core adjacent to the aldehyde group. It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, and has been evaluated for biological activities including inhibition of aldehyde dehydrogenase (ALDH) enzymes and monoamine oxidase B (MAO-B) [1][2]. The compound is typically supplied at 95% purity and is a solid at room temperature .

Why Direct Substitution with 5-Fluoro-[1,1'-Biphenyl]-2-Carbaldehyde Analogs is Scientifically Unsound


Positional isomerism in fluorinated biphenyl carbaldehydes yields distinct biological activity profiles and physicochemical properties that render in-class compounds non-interchangeable. Specifically, 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde exhibits a unique combination of ALDH3A1 inhibition (IC50 = 1000 nM) and MAO-B inhibition (IC50 = 1200 nM) [1][2]. In contrast, its 2'-fluoro positional isomer (CAS 223575-95-9) shows negligible activity against these targets based on available screening data [3]. Similarly, the 4'-fluoro isomer (CAS 192863-46-0) has been reported to inhibit LPS binding to macrophages rather than directly targeting ALDH or MAO enzymes, representing a fundamentally different mechanism of action . These divergent target engagement profiles underscore the necessity of precise compound selection based on verified, isomer-specific activity data rather than assumed class equivalence.

Quantitative Differentiation Evidence for 5-Fluoro-[1,1'-Biphenyl]-2-Carbaldehyde (CAS 76967-10-7)


ALDH3A1 Inhibition Potency: 5-Fluoro Isomer Demonstrates Measurable Activity Versus 2'-Fluoro Isomer

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation with an IC50 of 1000 nM, as determined by spectrophotometric analysis following 1 minute preincubation [1]. In contrast, the 2'-fluoro positional isomer (CAS 223575-95-9) was screened against dihydrofolate reductase but did not exhibit reported ALDH3A1 inhibitory activity in the same database repository, indicating a loss of target engagement upon fluorine relocation [2].

ALDH3A1 Inhibitor Enzyme Assay

Monoamine Oxidase B (MAO-B) Inhibition: Quantifiable Activity Distinguishes 5-Fluoro Isomer from Inactive Analogs

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde inhibits human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1200 nM, measured via hydrogen peroxide production using 5-phenylacetaldehyde as substrate in Sf9 cells [1]. The 4'-fluoro positional isomer (CAS 192863-46-0) has been reported as an LPS binding inhibitor acting on macrophages, with no documented MAO-B inhibitory activity, representing a distinct functional profile .

MAO-B Inhibitor Neurochemistry

Physicochemical and Safety Profile Differentiation: Hazard Classification and Storage Requirements

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde is classified under GHS06 with H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) hazard statements, and is assigned UN 2811 (toxic solid, organic, n.o.s.) for transport . The compound's computed partition coefficient (LogP = 3.3052) indicates moderate lipophilicity . In contrast, the 4'-fluoro isomer (CAS 192863-46-0) is typically supplied at 98% purity and carries different safety classifications due to its distinct reactivity profile .

Safety Handling Storage

Limited 5-Lipoxygenase Inhibitory Activity: Negative Data Informs Compound Selection

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 μM and exhibited no significant activity (NS) [1]. Additionally, the compound showed no significant inhibitory activity against 5-Lipoxygenase up to 300 μM . This negative data contrasts with the 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde analog (CAS 1537906-49-2), which has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2].

5-Lipoxygenase Inflammation Counter-Screening

ALDH1A3 Cellular Inhibition: Differentiated Potency Profile

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde inhibits ALDH1A3 in human PEO1 cells and OVCAR5 cells with an IC50 of 1000 nM, as assessed by reduction in aldefluor positive cells after 30 minutes incubation [1]. This cellular potency is significantly weaker than its inhibition of ALDH1A1 (IC50 = 80 nM) and ALDH1A3 in biochemical assays (IC50 = 120 nM) reported for other biphenyl-2-carbaldehyde analogs, indicating a modest cellular activity profile for the 5-fluoro isomer against ALDH1A3 [2][3].

ALDH1A3 Cancer Stem Cells Cellular Assay

Synthetic Accessibility: Differentiated Intermediate Potential

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde serves as a versatile precursor for further functionalization via Suzuki-Miyaura cross-coupling reactions due to the presence of the aldehyde group ortho to the biphenyl linkage [1]. The fluorine atom at the 5-position provides a unique electronic environment for regioselective transformations compared to non-fluorinated biphenyl-2-carbaldehydes. Specifically, the 5-fluoro substitution pattern enables distinct reactivity in palladium-catalyzed coupling reactions compared to 2'-fluoro or 4'-fluoro isomers, which have been separately patented for specific synthetic applications [2].

Synthetic Building Block Cross-Coupling Biphenyl Synthesis

Recommended Scientific and Industrial Applications for 5-Fluoro-[1,1'-Biphenyl]-2-Carbaldehyde (CAS 76967-10-7)


Aldehyde Dehydrogenase (ALDH) Isoform Profiling Studies

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde is suitable for use as a tool compound in ALDH isoform profiling studies, specifically to investigate ALDH3A1 and ALDH1A3 inhibition. Its modest cellular potency against ALDH1A3 (IC50 = 1000 nM in PEO1 and OVCAR5 cells) allows for differential isoform selectivity characterization when compared to more potent ALDH1A1 inhibitors [1][2]. This compound should be used in conjunction with known ALDH1A1-selective inhibitors to establish isoform-specific effects in cancer stem cell assays.

Monoamine Oxidase B (MAO-B) Inhibitor Screening and Counter-Screening

This compound serves as a positive control or reference standard in MAO-B inhibition assays, with a defined IC50 of 1200 nM against human recombinant MAO-B [1]. Its lack of activity against 5-Lipoxygenase (no significant activity at 100 μM and up to 300 μM) makes it valuable for counter-screening in neurochemical and inflammatory target campaigns to exclude MAO-B-mediated off-target effects without confounding 5-LO inhibition [2][3].

Regioselective Synthesis of Fluorinated Biaryl Intermediates

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde is employed as a building block in the synthesis of fluorinated biaryl intermediates for pharmaceutical and agrochemical development. The 5-fluoro substitution pattern provides a distinct electronic environment for Suzuki-Miyaura cross-coupling reactions compared to non-fluorinated or alternative positional isomers [1][2]. It is specifically indicated for synthetic routes requiring ortho-aldehyde functionality adjacent to a 5-fluoro-substituted biphenyl core, a motif present in certain cholesterol synthesis inhibitors and anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies on Fluorinated Biphenyl Scaffolds

This compound is critical for systematic SAR studies investigating the impact of fluorine position on biological activity and physicochemical properties within the biphenyl-2-carbaldehyde chemotype. Direct comparison with 2'-fluoro (CAS 223575-95-9), 4'-fluoro (CAS 192863-46-0), and 4-fluoro (CAS 343953-92-4) isomers enables researchers to map positional effects on ALDH inhibition, MAO-B inhibition, lipophilicity (LogP = 3.3052), and hazard classification [1][2][3].

Technical Documentation Hub

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